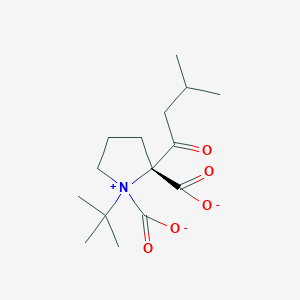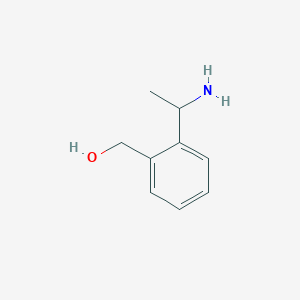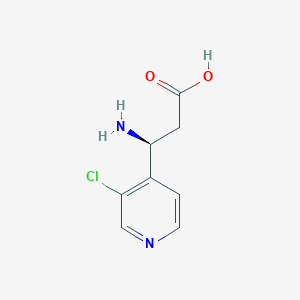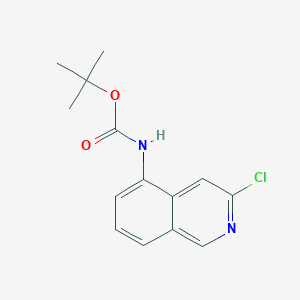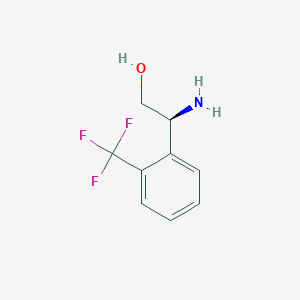
(S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL is an organic compound belonging to the class of trifluoromethylbenzenes This compound contains a benzene ring substituted with a trifluoromethyl group and an amino alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL can be achieved through several methods. One common approach involves the asymmetric transfer hydrogenation of 1-(2-(trifluoromethyl)phenyl)ethan-1-one using a chiral catalyst. This method provides high enantiomeric purity and yield . Another method involves the whole-cell biotransformation of 1-(2-(trifluoromethyl)phenyl)ethan-1-one to the corresponding S-alcohol by a strain of Geotrichum silvicola .
Industrial Production Methods: Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and optimized reaction conditions to achieve high yields and enantiomeric purity. The use of biocatalysis and deep eutectic solvents has also been explored to enhance the sustainability and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the amino and hydroxyl groups, which can act as nucleophiles or electrophiles under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles such as alkyl halides .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield corresponding ketones or aldehydes, while reduction can produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a substrate for enzymatic reactions and as a probe for studying enzyme mechanisms. In medicine, it is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds .
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-OL include (1R)-2-amino-1-(3-(trifluoromethyl)phenyl)ethanol and other trifluoromethyl-substituted benzene derivatives . These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H10F3NO |
|---|---|
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-[2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-4-2-1-3-6(7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m1/s1 |
Clave InChI |
OIRSHTSIVLNGMS-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[C@@H](CO)N)C(F)(F)F |
SMILES canónico |
C1=CC=C(C(=C1)C(CO)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


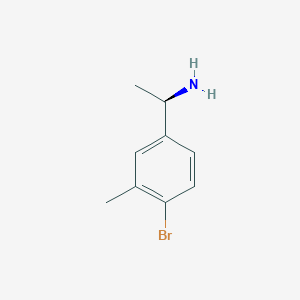
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-methoxybenzoate](/img/structure/B13056750.png)
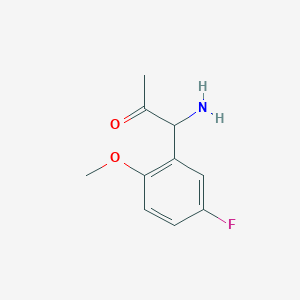
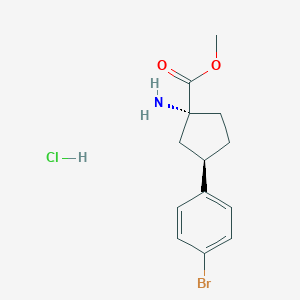

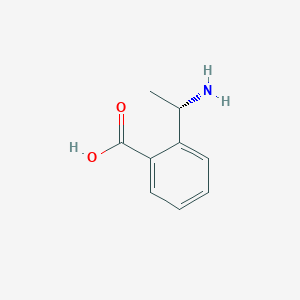

![5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine](/img/structure/B13056785.png)

